H-苏氨酸-甘氨酸-甘氨酸-OH

描述

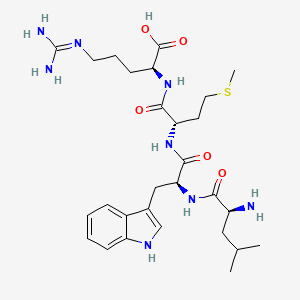

“H-Thr-Gly-Gly-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

The synthesis of peptides like “H-Thr-Gly-Gly-OH” involves overcoming statistical and chemical challenges . The statistical challenge arises from the fact that a mixture of equal molar amounts of amino acids would generate multiple different peptides . The chemical challenge arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To overcome these challenges, selective acylation of a free amine is performed .

Molecular Structure Analysis

The structure of peptides like “H-Thr-Gly-Gly-OH” is influenced by the presence of proline and hydroxyproline . The collagen triple helix is characterized by the repeating sequence motif Gly-Xaa-Yaa, where Xaa and Yaa are typically proline and (2S,4R)-4-hydroxyproline (4®Hyp), respectively .

Chemical Reactions Analysis

The chemical reactions involved in the formation of peptides like “H-Thr-Gly-Gly-OH” include the formation of amide bonds between the NH2 group of one amino acid and the CO2H group of another . This process requires selective acylation of a free amine and activation of a specific carboxyl reactant .

科学研究应用

构象依赖性氢原子抽象反应

欧文等人 (2012) 的一项研究探讨了羟基自由基在甘氨酸和丙氨酸等氨基酸残基的不同构象中的氢原子抽象反应。这项研究对于理解肽和蛋白质的解折叠过程至关重要,这在涉及淀粉样蛋白肽的阿尔茨海默病等疾病中具有重要意义 (欧文、Szőri、Csizmadia 和 Viskolcz,2012)。

无序肽的 1H NMR 光谱

梅鲁特卡、戴森和赖特 (1995) 利用 1D 和 2D 1H NMR 光谱研究无序线性肽,包括 H-苏氨酸-甘氨酸-甘氨酸-OH,重点关注质子化学位移。这种方法对于理解肽的结构和动力学具有重要意义 (梅鲁特卡、戴森和赖特,1995)。

含甘氨酸三肽的结构分析

科列娃、科列夫和斯皮特勒 (2006) 分析了含甘氨酸三肽(包括 H-苏氨酸-甘氨酸-甘氨酸-OH)的氢方酸盐。他们的工作采用了量子化学计算和光谱等多种技术,有助于理解肽的结构和相互作用 (科列娃、科列夫和斯皮特勒,2006)。

铬-甘氨酸配合物的动力学

北田等人 (2011) 对铬-甘氨酸配合物(包括涉及甘氨酸的研究)的研究,提供了在酸性和碱性介质中动力学和反应机理的见解。这对于理解在各种条件下的金属-肽相互作用非常重要 (北田、马拉伊、穆齐奥和莱纳特,2011)。

环境背景下的羟基自由基化学

格利戈罗夫斯基等人 (2015) 讨论了羟基自由基在各种环境系统中的作用,包括它们影响免疫代谢的生物系统。这项研究与理解羟基自由基化学的环境和生物影响有关 (格利戈罗夫斯基、斯特雷科夫斯基、巴尔巴蒂和维奥内,2015)。

偶氮甘氨酸诱导的胶原超稳定性

张、马拉马卡尔和切诺韦斯 (2015) 证明了用偶氮甘氨酸取代胶原中的甘氨酸会导致界面跨链氢键增加,从而导致胶原三螺旋形式的超稳定性。这是在理解和操作生物聚合物系统方面的一项重大进展 (张、马拉马卡尔和切诺韦斯,2015)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

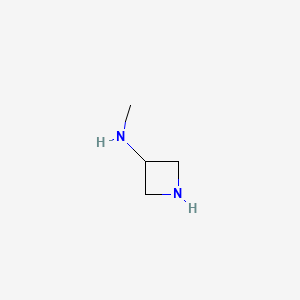

IUPAC Name |

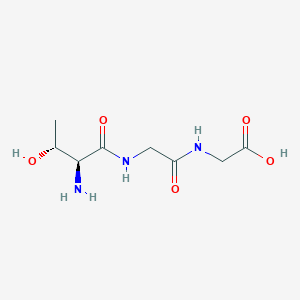

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNSAQMEAVSQRD-FBCQKBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426331 | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Thr-Gly-Gly-OH | |

CAS RN |

66592-75-4 | |

| Record name | Glycine, N-(N-threonylglycyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66592-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。